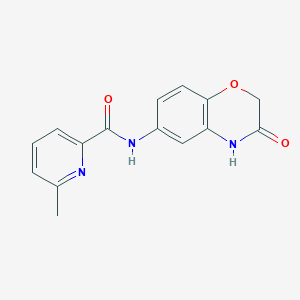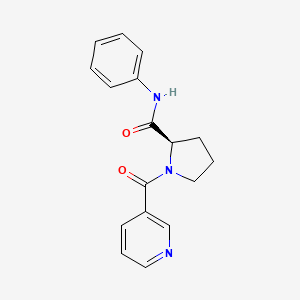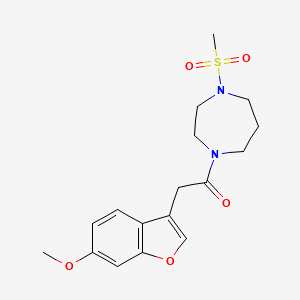![molecular formula C21H24N2O3 B7539098 Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)
Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MPMPB, and it has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPMPB is not fully understood. However, it has been shown to act on the opioid receptors in the brain, which are involved in the regulation of pain and inflammation. MPMPB has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
MPMPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, which are mediated through the activation of the opioid receptors in the brain. MPMPB has also been shown to have anti-inflammatory effects, which are mediated through the inhibition of the production of pro-inflammatory cytokines. Additionally, MPMPB has been shown to have antitumor effects, which are mediated through the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPMPB has several advantages for lab experiments. It has been shown to have high potency and selectivity for the mu-opioid receptor, which makes it an ideal candidate for the study of opioid receptor function. Additionally, MPMPB has been shown to have a long half-life, which allows for prolonged exposure to the compound in cell culture experiments. However, MPMPB has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, MPMPB has been shown to have some toxicity in vitro, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on MPMPB. One area of research is the development of more potent and selective analogs of MPMPB. Another area of research is the study of the pharmacokinetics and pharmacodynamics of MPMPB in vivo. Additionally, MPMPB has been shown to have potential applications in the treatment of various types of cancer, and further research is needed to explore these potential applications. Finally, the mechanism of action of MPMPB is not fully understood, and further research is needed to elucidate the molecular mechanisms underlying its pharmacological effects.
Conclusion:
In conclusion, MPMPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor effects. MPMPB has several advantages for lab experiments, including high potency and selectivity for the mu-opioid receptor. However, it also has some limitations, including its lipophilicity and toxicity in vitro. There are several future directions for research on MPMPB, including the development of more potent and selective analogs and the study of its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of MPMPB is a complex process that involves several steps. The initial step involves the reaction of 4-phenylpiperidine with methyl 3-bromo benzoate in the presence of a palladium catalyst. This reaction results in the formation of methyl 3-[[4-(bromomethyl)piperidin-1-yl]methyl]benzoate. The second step involves the reaction of the intermediate product with phenyl isocyanate in the presence of a base. This reaction results in the formation of MPMPB.
Applications De Recherche Scientifique
MPMPB has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. MPMPB has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)18-7-5-6-16(14-18)15-23-12-10-17(11-13-23)20(24)22-19-8-3-2-4-9-19/h2-9,14,17H,10-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRRJWQMAQVXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)
![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)


![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
